Roniciclib (development code BAY 1000394) is an orally bioavailable, potent pan-cyclin-dependent kinase (CDK) inhibitor that has been investigated in various preclinical models and early-phase clinical trials for advanced malignancies. Unlike selective CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib) that specifically target the cyclin D-CDK4/6-retinoblastoma (Rb) pathway to induce G1 cell cycle arrest, this compound exhibits a broast-spectrum inhibition profile targeting multiple cell-cycle and transcriptional CDKs. This comprehensive activity profile enables this compound to interfere with both cell division cycle progression and transcriptional regulation, presenting a distinct therapeutic approach compared to selective CDK4/6 inhibitors [1] [2].
The compound emerged from optimization efforts of earlier multi-targeted CDK inhibitors, particularly through the incorporation of a sulfoximine group and a trifluoromethyl substituent at the 5-position of the aminopyrimidine core, along with specific modifications to the side chain structure. These structural refinements resulted in improved pharmacological properties while maintaining potent inhibition across multiple CDK targets [3]. This compound has demonstrated broad-spectrum anti-proliferative activity across diverse human cancer cell lines and has shown efficacy in various xenograft models, including those refractory to standard chemotherapeutic agents [2].
This compound functions as a low nanomolar inhibitor against both cell-cycle regulating CDKs and transcription-associated CDKs. Its primary targets include:
This comprehensive inhibition profile distinguishes this compound from selective CDK4/6 inhibitors currently approved for hormone receptor-positive breast cancer, which primarily target CDK4 and CDK6 with minimal activity against other CDK family members [4] [5] [6].
The diagram below illustrates the core signaling pathways affected by this compound and the subsequent cellular consequences:
This compound inhibits multiple CDK pathways, inducing cell cycle arrest and apoptosis.
The pan-CDK inhibitory activity of this compound translates to several key cellular effects:
This compound has demonstrated potent anti-proliferative effects across a broad panel of human cancer cell lines:
Table 1: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | Experimental Measure | Result | Reference |
|---|---|---|---|---|
| Anaplastic Thyroid Cancer | 8505C | Median-effect dose (Dm) | 9.7 ± 0.1 nM | [1] |
| Anaplastic Thyroid Cancer | KAT18 | Median-effect dose (Dm) | 11.3 ± 1.1 nM | [1] |
| Anaplastic Thyroid Cancer | 8305C | Median-effect dose (Dm) | 16.4 ± 0.8 nM | [1] |
| Neuroblastoma | IMR-32 | Neurosphere formation inhibition | Significant reduction | [7] |
| Neuroblastoma | SH-SY5Y | Neurosphere formation inhibition | Significant reduction | [7] |
This compound has demonstrated broad-spectrum in vivo anti-tumor activity in multiple xenograft models:
Two first-in-human phase I studies evaluated this compound in patients with advanced malignancies using different dosing schedules:
Table 2: Phase I Clinical Trial Results of this compound
| Parameter | 3 Days On/4 Days Off Schedule | 4 Weeks On/2 Weeks Off Schedule |
|---|---|---|
| Recommended Phase II Dose | 5 mg twice daily (solid tumors) | Not determined (limited tolerability) |
| Most Common Treatment-Related AEs | Nausea (76.6%), fatigue (65.8%), diarrhea (63.1%), vomiting (57.7%) | Study terminated due to tolerability concerns |
| Disease Control Rate | Ovarian cancer: 40.9% (n=25) SCLC: 17.4% (n=33) Tumor mutations: 33.3% (n=6) | Not determined | | Pharmacokinetics | Rapid absorption and dose-proportional increase in exposure | Limited evaluation |
The 3 days on/4 days off schedule (21-day cycle) demonstrated an acceptable safety profile and was selected for further development based on better tolerability compared to the 4 weeks on/2 weeks off schedule [2].
Based on available data:
Table 3: Comparison Between this compound and Selective CDK4/6 Inhibitors
| Parameter | This compound | Palbociclib | Ribociclib | Abemaciclib |
|---|---|---|---|---|
| Primary Targets | CDK1, 2, 3, 4, 6, 7, 9 | CDK4, CDK6 | CDK4, CDK6 | CDK4, CDK6, CDK9, CDK1, CDK2 |
| Cell Cycle Arrest | G2/M phase | G1 phase | G1 phase | G1 phase (G2 phase at higher doses) |
| Selectivity Profile | Pan-CDK inhibitor | Highly selective for CDK4/6 | Highly selective for CDK4/6 | Less selective, multiple kinase targets |
| Key Differentiating Activity | Transcriptional inhibition, cancer stem cell targeting | HR+ breast cancer with endocrine therapy | HR+ breast cancer with endocrine therapy | Demonstrated single-agent activity |
| Clinical Status | Phase II (discontinued) | Approved (HR+ breast cancer) | Approved (HR+ breast cancer) | Approved (HR+ breast cancer) |
This compound's pan-CDK inhibition profile provides a distinct mechanism compared to selective CDK4/6 inhibitors. While CDK4/6 inhibitors primarily induce G1 arrest in Rb-proficient cells, this compound's additional inhibition of CDK1 and CDK2 enables G2/M phase arrest, potentially benefiting tumors less dependent on CDK4/6 signaling alone. Furthermore, its activity against transcriptional CDKs (CDK7, CDK9) may enhance efficacy in tumors reliant on specific transcriptional programs [1] [5] [6].
This compound has demonstrated promising preclinical activity in ATC, one of the most aggressive human malignancies:
In neuroblastoma models, this compound has shown activity against cancer stem cell populations:
This compound has been evaluated in SCLC based on its pan-CDK inhibition profile:
In phase I expansion cohorts, this compound showed a disease control rate of 40.9% in patients with ovarian cancer, suggesting potential clinical activity in this malignancy [2].
This compound represents a distinct class of pan-CDK inhibitors with a broader target profile compared to selective CDK4/6 inhibitors. Its ability to simultaneously target multiple cell-cycle and transcriptional CDKs provides a unique therapeutic approach that may be advantageous in certain tumor types, particularly those with complex cell cycle dysregulation or cancer stem cell populations.
The compound's preclinical efficacy across diverse cancer models, including anaplastic thyroid cancer and neuroblastoma, along with acceptable safety profile in early clinical trials using intermittent dosing schedules, supported its further investigation in specific malignancies. However, development challenges including tolerability concerns with continuous dosing and the emergence of other targeted therapies have influenced its clinical development path.
Future research directions for pan-CDK inhibitors like this compound may include:
The table below summarizes the key preclinical PK parameters of roniciclib identified from the search results.
| Parameter | Preclinical Findings | Source / Context |
|---|---|---|
| Predicted Bioavailability | ~50% (intermediate) after oral application | Preclinical species (as cited in [1]) |
| Volume of Distribution | High | Preclinical species, suggesting extensive tissue distribution [1] |
| Clearance | Low | Preclinical species (as cited in [1]) |
| Half-Life | Intermediate | Preclinical species following intravenous administration [1] |
| Absorption | Rapidly absorbed after oral administration | Preclinical data and confirmed in human trials [1] [2] |
| Target Binding & Residence Time | Long residence time on CDK2 and CDK9; binding involves key residues like Phe80, Lys33, and Asp145 | Computational studies using molecular dynamics simulations [3] |
The available information provides some insight into the types of experiments conducted.
This compound is an oral, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor. Its mechanism involves inhibiting a broad range of CDKs, which are key regulators of the cell cycle and transcription. The diagram below illustrates its primary mechanism and the downstream effects.
This compound inhibits cell cycle and transcriptional CDKs, leading to dual anti-cancer effects.
It is important to note that while the preclinical profile was promising, the clinical development of this compound was terminated. Early-phase trials determined a recommended Phase II dose of 5 mg twice daily on a 3 days on/4 days off schedule [1] [4]. A later Phase Ib/II study in combination with chemotherapy for extensive-disease small-cell lung cancer showed promising efficacy but was discontinued due to a safety signal identified in a related study, leading to the termination of all further this compound development [2] [5].
Roniciclib is a potent pan-CDK inhibitor. Its ability to cause G2/M arrest stems from its inhibition of a specific set of CDKs that are crucial for cell cycle progression, particularly the transition from the G2 phase into and through mitosis [1] [2] [3]. The following diagram illustrates the key signaling pathways involved in this process and how this compound disrupts them.
Diagram of this compound's mechanism in G2/M arrest.
The cytotoxic and pro-apoptotic effects of this compound are consistent across multiple cancer types. The following table summarizes the key findings:
| Cancer Model | Cytotoxicity (IC₅₀/Dm) | Apoptosis Induction | In Vivo Efficacy |
|---|---|---|---|
| Anaplastic Thyroid Cancer (ATC) [2] [4] | Dm: 9.7 - 16.4 nM | Activated Caspase-3; ↑ Early Apoptotic Cells | Inhibited tumor growth in xenograft models. |
| Medullary Thyroid Cancer (MTC) [3] | Dm: 9.6 - 16.8 nM | Activated Caspase-3; ↑ Cleaved Caspase-3 | Retarded xenograft tumor growth. |
| Well-Differentiated Thyroid Cancer (WDTC) [1] | Effective at low nanomolar doses | Activated Caspase-3; Induced Apoptosis | Inhibited tumor growth in xenografts; Synergy with Sorafenib. |
| Neuroblastoma [5] | n/a | n/a | Inhibited tumor growth in a preclinical mouse model. |
For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies to demonstrate this compound's effects.
The preclinical data strongly positions this compound as a candidate for targeting aggressive cancers, particularly where CDK dysregulation is a driver.
The following diagram illustrates the core mechanism through which Roniciclib treatment activates the mitochondrial apoptosis pathway.
Figure 1: this compound induces apoptosis via caspase-3 activation through transcriptional inhibition and cell cycle disruption.
The process involves several key cellular events:
Pan-CDK Inhibition: this compound potently inhibits cell-cycle CDKs (CDK1, CDK2, CDK3, CDK4) and transcriptional CDKs (CDK5, CDK7, CDK9) at low nanomolar concentrations (IC₅₀ ≤ 11 nM for cell-cycle CDKs; ≤ 50 nM for transcriptional CDKs) [1]. This dual inhibition disrupts both cell cycle progression and key survival signals.
Transcriptional Repression and Nucleolar Stress: Inhibition of transcriptional CDKs, particularly CDK7 and CDK9, disrupts RNA polymerase II activity, leading to impaired gene expression [1] [2]. This causes nucleolar stress, characterized by the translocation of nucleolar proteins such as Nucleolin (NCL) and Nucleophosmin-1 (NPM1) [2]. This stress response downregulates stemness properties in cancer cells and activates pro-apoptotic pathways.
Cell Cycle Arrest: Treatment with this compound (25 nM for 24 hours) significantly induces cell accumulation in the G₂/M phase, demonstrating a robust G₂/M arrest [1]. This arrest prevents mitotic progression and creates a cellular environment conducive to apoptosis initiation.
Mitochondrial Apoptosis Pathway: The integrated stress signals converge on the mitochondria, leading to Mitochondrial Outer Membrane Permeabilization (MOMP) and subsequent release of cytochrome c into the cytosol. This triggers the formation of the apoptosome and activation of caspase-9, which then cleaves and activates executioner caspase-3 [1].
The following table summarizes key quantitative findings from preclinical studies demonstrating this compound-induced caspase-3 activation and apoptosis.
| Cancer Model | Dose & Duration | Caspase-3 Activity (Fold/Percentage Change) | Apoptosis Measurement | Source |
|---|
| Anaplastic Thyroid Cancer (ATC) (8505C, 8305C, KAT18 cells) | 25 nM, 24 hours | Significant increase in activity vs. control (P = 0.004 to P < 0.001) [1] | Early apoptotic cells: 11.5% vs. 3.7% control (P < 0.001) [1] | [1] | | Medullary Thyroid Cancer (MTC) (TT, DRO81-1 cells) | 100 nM, 24 hours | Significant increase in activity vs. control (P = 0.01, P = 0.002) [3] | Cleaved caspase-3+ cells: 3.9% vs. 0.2% control (P < 0.001) [3] | [3] | | Neuroblastoma (Stem-like cells) | Not fully specified | Identified as a key mechanism for growth inhibition and reduced stemness [2] [4] | Induced apoptosis in vitro; impressive tumor growth inhibition in vivo [2] [4] | [2] [4] |
The core methodologies for detecting caspase-3 activity and apoptosis following this compound treatment are outlined below. The workflow involves preparing cell cultures, treating them with this compound, and then analyzing apoptosis through multiple assays.
Figure 2: Key experimental steps for detecting this compound-induced apoptosis.
Cell Culture and Treatment: Use relevant cancer cell lines (e.g., ATC lines 8505C, 8305C; MTC line TT). Culture cells in appropriate medium and plate at a density allowing logarithmic growth. Treat cells with this compound at desired concentrations (common range: 25-100 nM) for a set duration (e.g., 24 hours), including a vehicle-only control [1] [3].
Caspase-3 Activity Assay: Use a fluorometric caspase-3 assay kit. Lyse treated cells and incubate lysates with a caspase-3-specific substrate (e.g., DEVD-7-amino-4-trifluoromethylcoumarin/ AFC). Caspase-3 cleaves the substrate, releasing the fluorescent AFC moiety; measure fluorescence with a fluorometer at 400-505 nm excitation-emission. Express results as fold-change in fluorescence/optical density (OD) relative to the control group [1] [3].
Annexin V/Propidium Iodide (PI) Staining for Apoptosis: Harvest treated cells and resuspend in binding buffer. Stain with Annexin V-Alexa Fluor 488 (binds phosphatidylserine on apoptotic cell surfaces) and PI (stains DNA in late apoptotic/necrotic cells with compromised membranes). Analyze by flow cytometry within 1 hour to distinguish live, early apoptotic, late apoptotic, and necrotic cell populations [1].
Immunofluorescence for Cleaved Caspase-3: Fix treated cells (e.g., with 4% paraformaldehyde), permeabilize, and block. Incubate with a primary antibody specific for cleaved (active) caspase-3, followed by a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI and mount slides. Quantify the percentage of cleaved caspase-3-positive cells using fluorescence microscopy across multiple random fields [3].
The table below summarizes the fundamental characteristics of this compound.
| Attribute | Description |
|---|---|
| Generic Name | This compound [1] |
| Code/CAS Number | BAY 1000394 / 1223498-69-8 [1] |
| Chemical Formula | C₁₈H₂₁F₃N₄O₃S [1] |
| Molecular Weight | 430.45 g/mol [1] |
| Mechanism of Action | Potent, oral small-molecule pan-CDK inhibitor [2] [3]. |
| Primary Targets (IC₅₀ ≤ ~20 nM) | Cell-cycle CDKs: CDK1, CDK2, CDK3, CDK4 [3] [1]. Transcriptional CDKs: CDK7, CDK9. Also inhibits non-CDK kinases like Aurora A (IC₅₀ ≤ 50 nM) [3]. |
| Status | Investigational; clinical development appears discontinued (studies terminated/withdrawn) [1]. |
This compound simultaneously targets two key CDK families, disrupting both cell cycle progression and oncogenic transcription.
This compound's dual inhibition of cell cycle and transcriptional CDKs [2] [3].
This compound demonstrated potent, dose-dependent anti-proliferative and pro-apoptotic effects across various cancer models.
| Cancer Model | Experimental Finding | Key Metrics |
|---|---|---|
| Anaplastic Thyroid Cancer (ATC) | Dose-dependent cytotoxicity & G2/M phase arrest [3]. | Median-Effect Dose (Dm): 9.7 - 16.4 nM [3]. |
| Medullary Thyroid Cancer (MTC) | Dose-dependent cytotoxicity & caspase-3 activation [4]. | Median-Effect Dose (Dm): 9.6 - 16.8 nM [4]. |
| ATC & MTC (In Vivo) | Significant tumor growth inhibition in xenograft models; combination with sorafenib showed enhanced efficacy in MTC [3] [4]. | No reported morbidity, indicating tolerable toxicity in these models [4]. |
| Small-Cell Lung Cancer (SCLC) Xenografts | Potent efficacy in inhibiting tumor growth; additive effect when combined with cisplatin/etoposide without worsening tolerability [2]. |
For researchers seeking to replicate or analyze key studies, here are the core methodologies used in preclinical evaluations.
Clinical evaluation identified an acceptable safety profile and preliminary efficacy, though development was halted.
| Parameter | Details from Phase I Studies |
|---|---|
| Recommended Schedule | 3 days on / 4 days off, 21-day cycle (5 mg twice daily) was better tolerated than 4 weeks on / 2 weeks off [2]. |
| Recommended Phase II Dose (RP2D) | 5 mg twice daily (3 days on/4 days off) for solid tumors [2]. |
| Most Common Related Adverse Events | Nausea (76.6%), fatigue (65.8%), diarrhoea (63.1%), vomiting (57.7%) [2]. |
| Pharmacokinetics | Rapid absorption after oral administration; exposure increased dose-proportionally [2]. |
| Efficacy (Disease Control Rate) | Ovarian cancer: 40.9% (n=25). SCLC: 17.4% (n=33). Tumors with CDK-pathway mutations: 33.3% (n=6) [2]. |
| Clinical Status | Studies were terminated or withdrawn, indicating discontinuation of clinical development [1]. |
The research on this compound provides a valuable foundational understanding of pan-CDK inhibition, which continues to inform the development of newer, more targeted therapeutic agents.
Roniciclib (BAY 1000394) is an oral, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor with low nanomolar activity against both cell-cycle CDKs (1, 2, 4, 6) and transcriptional CDKs (7, 9) [1]. The 3 days on/4 days off dosing schedule (within a 21-day cycle) was developed to maximize therapeutic efficacy while managing tolerability, establishing a recommended Phase II dose (RP2D) for further evaluation in specific advanced malignancies [1]. This document provides a consolidated summary of the clinical protocol, pharmacokinetic data, safety profile, and efficacy outcomes from phase I studies for researchers and drug development professionals.
The disease control rate (DCR), defined as the proportion of patients achieving a complete response, partial response, or stable disease, was assessed in expansion cohorts at the RP2D of 5 mg twice daily [1].
Table 1: Disease Control Rate in Expansion Cohorts at RP2D (5 mg BID, 3 days on/4 days off)
| Tumour Type | Patients (n) | Disease Control Rate (DCR) |
|---|---|---|
| Ovarian Cancer | 25 | 40.9% |
| Small-Cell Lung Cancer (SCLC) | 33 | 17.4% |
| Tumours with CDK-pathway Mutations | 6 | 33.3% |
The safety profile of this compound was characterized from the dose-escalation cohorts. Adverse events (AEs) were common, but mostly manageable [1] [2].
Table 2: Common this compound-Related Adverse Events (Any Grade) in the 3 days on/4 days off Schedule (n=47)
| Adverse Event | Incidence (%) |
|---|---|
| Nausea | 76.6% |
| Fatigue | 65.8% |
| Diarrhoea | 63.1% |
| Vomiting | 57.7% |
DLTs were assessed during the first cycle of treatment and defined as follows [1]:
Sample Collection: PK assessments were performed following a single dose on Cycle 1, Day 1 and under multiple-dose conditions [1]. Key Parameters: The PK profile demonstrated rapid absorption (median T~max~ 0.5–1 hour) and a dose-proportional increase in exposure [1] [3]. Food Effect: A dedicated cohort assessed the effect of a high-fat, high-calorie meal on this compound PK. Tablets were administered immediately after meal consumption on Cycle 1, Day -3 [1]. Co-administration with food reduced this compound exposure by 30–40% [3].
This compound is a pan-CDK inhibitor that targets a broad spectrum of cyclin-dependent kinases. The following diagram illustrates its mechanism of action and the biological rationale for the intermittent dosing schedule.
Diagram 1: Mechanism of Action of this compound as a Pan-CDK Inhibitor. This compound simultaneously targets cell-cycle and transcriptional CDKs, disrupting fundamental processes required for cancer cell survival and proliferation. Preclinical data also suggests it induces nucleolar stress, contributing to its anti-tumor effects [1] [4].
Although this protocol focuses on monotherapy, a phase Ib/II study investigated this compound in combination with platinum-etoposide chemotherapy for extensive-disease small-cell lung cancer (ED-SCLC). The MTD of this compound in this combination was confirmed to be 5 mg BID on the 3 days on/4 days off schedule with either cisplatin-etoposide or carboplatin-etoposide [3]. The combination showed a promising overall response rate of 81.4%, with no clinically relevant pharmacokinetic interactions observed between the agents [3]. The following workflow outlines the clinical development path and key decision points.
Diagram 2: Clinical Development Workflow and Outcomes for this compound. The 3 days on/4 days off schedule emerged as the viable clinical candidate from phase I studies, leading to expansion and combination therapy trials. However, an overall unfavorable benefit-risk profile led to the termination of its development [1] [3].
The 3 days on/4 days off schedule of this compound at 5 mg BID was established as a clinically viable regimen with an acceptable safety profile and demonstrated moderate disease control rates in specific advanced cancers, particularly ovarian cancer [1]. Despite promising early efficacy signals and a well-characterized pharmacokinetic profile, the observation of a negative benefit-risk balance in a related phase II study resulted in the discontinuation of its clinical development program [3]. This compound serves as an important case study in the development of pan-CDK inhibitors, highlighting both the potential of this class of drugs and the critical challenges in achieving a therapeutic window in oncology drug development.
Roniciclib (BAY 1000394) is an oral pan-cyclin-dependent kinase inhibitor with low nanomolar activity against cell-cycle CDKs (1, 2, 4, 6) and transcriptional CDKs (7, 9). CDKs play vital roles in regulating cell division and fundamental cellular functions, with their deregulation contributing significantly to tumor pathogenesis. The broad-spectrum CDK inhibition profile of this compound demonstrated favorable preclinical pharmacokinetic parameters and potent anti-proliferative activity across diverse human cancer cell lines, supporting its clinical development for advanced malignancies. This document provides comprehensive application notes and detailed experimental protocols for the first-in-human phase I dose-escalation studies of this compound, offering researchers and drug development professionals with methodological frameworks for similar investigational cancer therapeutic evaluations [1] [2].
The clinical evaluation of this compound comprised two parallel first-in-human phase I studies conducted under distinct dosing schedules to determine safety, tolerability, and optimal dosing parameters [1]:
Both studies were multicenter, open-label, non-randomized trials designed to evaluate this compound in patients with advanced malignancies. The dose-escalation phase for each schedule followed a modified 3+3 design to characterize the maximum tolerated dose (MTD), with subsequent expansion phases planned to further assess clinical benefit at the recommended phase II dose (RP2D) [1].
Table 1: Study Objectives
| Objective Type | Specific Goals |
|---|
| Primary | Determine safety and tolerability profile Identify maximum tolerated dose (MTD) Establish recommended phase II dose (RP2D) | | Secondary | Characterize pharmacokinetic (PK) parameters Assess pharmacodynamic biomarkers Evaluate preliminary antitumor activity Determine disease control rates (DCR) |
The primary endpoint focused on dose-limiting toxicities (DLTs) occurring during the first treatment cycle, while secondary endpoints included pharmacokinetic profiling, objective response rates per RECIST 1.1, and disease control rates in expansion cohorts [1].
Patient selection followed stringent criteria to ensure appropriate population selection while maintaining safety [1]:
For expansion cohorts, specific populations were enrolled: small-cell lung cancer (SCLC), ovarian cancer, and tumors with mutations in CDK signaling pathways (e.g., amplification of cyclin D or E, loss of p15 or p16) [1].
Key exclusion criteria encompassed factors that could compromise safety or interpretability of results [1]:
The initial dose of 0.3 mg was derived from preclinical toxicology studies, with the starting human dose calculated as 0.01 mg kg⁻¹ (0.37 mg m⁻²). This compound was initially administered in a polyethylene glycol-based liquid service formulation, transitioning later to a tablet formulation at the 5 mg dose level. A bridging cohort compared the bioavailability of both formulations in the 3 days on/4 days off schedule [1].
Table 2: Dose Escalation Cohorts
| Dose Level | Schedule A (3 days on/4 days off) | Schedule B (4 weeks on/2 weeks off) | Number of Patients | |----------------|------------------------------------------|------------------------------------------|------------------------| | Starting | 0.3 mg twice daily | 0.3 mg twice daily | 3-6 per cohort | | Intermediate | Multiple escalating cohorts | Limited escalation | 47 total (Schedule A) | | Maximum | 5 mg twice daily (RP2D) | Not determined | 10 total (Schedule B) |
The RP2D was established as 5 mg twice daily on the 3 days on/4 days off schedule for solid tumors. The 4 weeks on/2 weeks off schedule was terminated early due to limited tolerability, with no MTD determined for this schedule. For lymphoid malignancies, the RP2D remained undetermined due to limited enrollment (n=7) [1] [2].
Comprehensive safety assessments were conducted throughout the study [1]:
Dose-limiting toxicities were defined as specific events occurring during Cycle 1 and attributed to this compound: grade 4 neutropenia ≥7 days, febrile neutropenia, grade 4 thrombocytopenia, grade 3-5 non-hematological toxicities, or grade 4 vomiting [1].
Tumor response assessments followed standardized radiographic evaluation [1]:
Intensive pharmacokinetic sampling was performed to characterize this compound exposure [1]:
Additional formulation bridging and food-effect assessments were conducted in the 3 days on/4 days off schedule with a single dose on Cycle 1, Day -3 [1].
Plasma concentrations of this compound were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Pharmacokinetic parameters including maximum concentration (C~max~), time to C~max~ (T~max~), area under the curve (AUC), half-life (t~½~), and accumulation ratio were calculated using standard non-compartmental methods [1].
Descriptive statistics summarized continuous variables as mean ± standard deviation or median (range), while categorical variables were summarized as frequencies and percentages. Dose proportionality was assessed using power model analysis of pharmacokinetic parameters. Disease control rates were calculated with exact 95% confidence intervals [1].
Table 3: Treatment-Related Adverse Events (≥30% Frequency)
| Adverse Event | All Grades (%) | Grade 3/4 (%) |
|---|---|---|
| Nausea | 76.6 | Not specified |
| Fatigue | 65.8 | Not specified |
| Diarrhea | 63.1 | Not specified |
| Vomiting | 57.7 | Not specified |
The 3 days on/4 days off schedule demonstrated an acceptable safety profile with predominantly gastrointestinal toxicities that were manageable with supportive care. The 4 weeks on/2 weeks off schedule showed limited tolerability, leading to early study termination [1] [2].
Table 4: Disease Control Rates in Expansion Cohorts
| Tumor Type | Patients (n) | Disease Control Rate (%) |
|---|---|---|
| Ovarian Cancer | 25 | 40.9 |
| Small-Cell Lung Cancer | 33 | 17.4 |
| CDK Pathway Mutations | 6 | 33.3 |
| Overall | 64 | 29.7 |
One partial response (1.0%) was observed across all treated patients. The disease control rate was most promising in ovarian cancer patients (40.9%), suggesting potential clinical utility in this malignancy [1] [2].
This compound demonstrated rapid absorption with dose-proportional increase in exposure across the tested dose range. The tablet formulation provided adequate bioavailability, supporting its use in clinical development. The half-life was intermediate, supporting twice-daily dosing administration [1].
This compound inhibits a broad spectrum of cyclin-dependent kinases, targeting both cell cycle progression and transcriptional regulation. The mechanism of action encompasses dual cell cycle and transcriptional inhibition, representing a distinct approach compared to selective CDK4/6 inhibitors like ribociclib and palbociclib [1].
CDK Signaling Pathway Explanation: this compound simultaneously targets multiple CDK pathways central to cancer cell proliferation and survival. The inhibition of CDK4/6-cyclin D complexes prevents phosphorylation of the retinoblastoma (Rb) protein, maintaining Rb in its active, growth-suppressive state and inducing G1 cell cycle arrest. Concurrent inhibition of CDK1/2 disrupts progression through S, G2, and M phases, while targeting transcriptional CDKs (7 and 9) impedes RNA polymerase II-mediated gene expression, effectively shutting down synthesis of proteins required for continued growth and survival. This multi-targeted approach may potentially overcome limitations of selective CDK4/6 inhibitors, particularly in malignancies with intact Rb signaling or those dependent on transcriptional regulation for oncogene expression [1].
The phase I evaluation of this compound followed a systematic approach to dose escalation and expansion, with careful safety monitoring and pharmacokinetic correlation.
Experimental Workflow Explanation: The phase I development program for this compound exemplified a systematic approach to first-in-human trials. The process began with comprehensive preclinical profiling that established the drug's pan-CDK inhibition and provided pharmacokinetic and toxicology data for human dose prediction. The clinical phase incorporated two parallel dosing schedules to explore different treatment intensities, with the 3 days on/4 days off schedule ultimately proving more feasible. The dose escalation phase carefully evaluated safety through DLT assessment in Cycle 1, while the expansion phase focused on specific malignancies potentially sensitive to CDK inhibition. Comprehensive safety, pharmacokinetic, and efficacy assessments throughout the study provided a robust dataset supporting the RP2D of 5 mg twice daily on the 3 days on/4 days off schedule for further clinical development [1] [2].
The phase I dose-escalation studies of this compound successfully established the safety profile, recommended phase II dose, and pharmacokinetic characteristics of this pan-CDK inhibitor in advanced malignancies. The 3 days on/4 days off schedule (5 mg twice daily) demonstrated acceptable tolerability with a safety profile characterized primarily by manageable gastrointestinal events, while the 4 weeks on/2 weeks off schedule showed limited tolerability. Moderate disease control rates were observed in expansion cohorts, particularly in ovarian cancer. These studies provide researchers with a methodological framework for phase I development of targeted therapies and support further investigation of this compound in selected malignancies, potentially those with specific CDK pathway alterations. The comprehensive dataset generated from these studies illustrates the importance of flexible study designs, careful safety monitoring, and translational research components in early-phase drug development [1] [2].
The table below summarizes the core quantitative findings from the phase I dose-escalation studies for this compound (BAY 1000394) in patients with advanced malignancies [1] [2].
| Parameter | Details |
|---|---|
| Recommended Phase II Dose (RP2D) in Solid Tumors | 5 mg twice daily (BID) on a 3 days on/4 days off schedule (21-day cycle) [1] [2]. |
| RP2D in Lymphoid Malignancies | Undetermined from these studies [1] [2]. |
| Alternative Schedule (4 weeks on/2 weeks off) | Terminated due to limited tolerability [1] [2]. |
| Most Common Drug-Related Adverse Events (All Grades) | Nausea (76.6%), fatigue (65.8%), diarrhoea (63.1%), vomiting (57.7%) [1] [2]. |
| Pharmacokinetic Profile | Rapid absorption; dose-proportional increase in exposure [1] [2]. |
| Efficacy (Disease Control Rate at RP2D) | Ovarian cancer: 40.9% (n=25); Small-cell lung cancer (SCLC): 17.4% (n=33); Tumors with CDK-pathway mutations: 33.3% (n=6) [1] [2]. |
For researchers aiming to understand or replicate the study design, here are the detailed methodologies.
This compound is an oral small-molecule pan-cyclin-dependent kinase inhibitor. It targets a broad spectrum of CDKs, including cell-cycle regulators (CDK1, 2, 4, 6) and transcriptional regulators (CDK7, 9), which are often upregulated in cancer cells [2] [3]. The following diagram illustrates the key signaling pathways targeted by this compound and the consequent anti-tumor effects.
The clinical workflow for establishing the MTD and RP2D of this compound in the 3 days on/4 days off schedule involved a structured, multi-stage process, as outlined below.
While the 3 days on/4 days off schedule demonstrated an acceptable safety profile and moderate disease control rates in phase I [1] [2], further clinical development of this compound was terminated. A subsequent phase Ib/II study in extensive-disease small-cell lung cancer (ED-SCLC) combining this compound with cisplatin/carboplatin and etoposide showed a promising response rate of 81.4% [4]. However, an unfavorable benefit/risk balance observed in a related phase II study led to the discontinuation of all this compound development programs [4].
The table below summarizes the efficacy and safety outcomes from clinical trials investigating roniciclib in combination with platinum-etoposide chemotherapy for Extensive-Disease Small Cell Lung Cancer (ED-SCLC).
| Trial Aspect | Phase II Study Results (this compound + Chemotherapy vs. Placebo + Chemotherapy) [1] | Phase Ib/II Study Results (this compound + Chemotherapy) [2] |
|---|---|---|
| Patient Population | Previously untreated ED-SCLC | Previously untreated ED-SCLC |
| Treatment Regimen | This compound or placebo (5 mg BID, 3 days on/4 days off) + Cisplatin/Etoposide or Carboplatin/Etoposide | This compound (5 mg BID, 3 days on/4 days off) + Cisplatin/Etoposide or Carboplatin/Etoposide |
| Sample Size | 140 (70 per arm) | 36 (pooled at 5 mg BID dose) |
| Median Progression-Free Survival (PFS) | 4.9 months vs. 5.5 months (Hazard Ratio [HR] = 1.242) | Not specifically reported |
| Median Overall Survival (OS) | 9.7 months vs. 10.3 months (HR = 1.281) | Not specifically reported |
| Objective Response Rate (ORR) | 60.6% vs. 74.6% | 86.1% (all partial responses) |
| Common Adverse Events (AEs) | Nausea, vomiting, fatigue [1] | Nausea (90.7%), vomiting (69.8%) [2] |
| Serious Adverse Events | More common with this compound (57.1%) than placebo (38.6%) [1] | - |
| Conclusion | Unfavorable risk-benefit profile; study prematurely terminated [1] | Promising efficacy but study terminated due to safety signal from another trial [2] |
Here is a detailed methodology for the combination therapy, reconstructed from the phase II clinical trial design [1] [2].
Drug Formulation and Administration
Dose Escalation and Maximum Tolerated Dose (MTD) The Phase Ib study determined that the MTD of this compound in combination with either cisplatin/etoposide or carboplatin/etoposide was 5 mg BID on the 3 days on/4 days off schedule [2].
Patient Eligibility Criteria (Key Points) The studies enrolled adult patients (≥18 years) with:
Primary Endpoints
Pharmacokinetic Assessment In phase I studies, this compound was readily absorbed following oral administration with a median time to maximum concentration (t~max~) of 0.5–1 hour. Co-administration with carboplatin/etoposide or cisplatin/etoposide resulted in a 30–40% reduction in this compound exposure, though this compound did not affect the pharmacokinetics of etoposide or platinum [2].
The following diagrams illustrate the proposed mechanism of action for this compound and the workflow of its clinical development.
Diagram 1: Proposed mechanism of action of the pan-CDK inhibitor this compound. This compound targets both cell cycle and transcriptional CDKs, leading to cell cycle arrest and inhibition of transcription, which collectively induce apoptosis in cancer cells.
Diagram 2: Clinical development workflow and outcome for this compound in combination with chemotherapy (cisplatin/carboplatin + etoposide) for ED-SCLC. The program was terminated after the phase II study showed an unfavorable risk-benefit profile.
It is crucial for researchers to note that the development of this compound was discontinued. The phase II study concluded that the combination of this compound with standard platinum-etoposide chemotherapy demonstrated an unfavorable risk-benefit profile in patients with ED-SCLC [1].
The primary rationale for this decision was:
This application note provides a comprehensive analysis of a phase II clinical trial evaluating roniciclib, a pan-cyclin-dependent kinase (CDK) inhibitor, in combination with carboplatin/cisplatin and etoposide for first-line treatment of extensive-disease small cell lung cancer (ED-SCLC). The randomized, double-blind study demonstrated that the addition of this compound to standard chemotherapy failed to improve clinical outcomes, with median overall survival of 9.7 months versus 10.3 months in the placebo group (HR=1.281, p=0.7858). The this compound combination also exhibited an unfavorable risk-benefit profile with higher incidence of serious adverse events, leading to premature study termination. This note details the trial methodology, efficacy data, safety profile, and experimental protocols to guide researchers in oncology drug development.
Small cell lung cancer (SCLC) represents approximately 15% of all lung cancer cases and is characterized by high malignancy, rapid progression, and dismal prognosis [1]. The extensive-disease stage (ED-SCLC) indicates cancer that has spread beyond a single radiation field, with 5-year survival rates of merely 1-2% [1]. SCLC initially demonstrates high sensitivity to platinum-based chemotherapy, with response rates of 74.7% in first-line settings, but more than 80% of patients experience relapse within one year of initial therapy [1]. The recent incorporation of immune checkpoint inhibitors has modestly improved outcomes, but new therapeutic approaches are urgently needed to extend patient survival beyond current standards.
The phase II study (ClinicalTrials.gov NCT02161419) employed a randomized, double-blind, placebo-controlled design to evaluate the efficacy and safety of this compound in combination with standard platinum-etoposide chemotherapy in previously untreated ED-SCLC patients [2].
The study enrolled appropriate candidates for first-line platinum-based chemotherapy, with balanced baseline characteristics between treatment arms. Patients were excluded if they had received prior systemic therapy for ED-SCLC, had limited-stage SCLC amenable to curative radiotherapy, or had significant comorbidities that would compromise protocol adherence.
The addition of this compound to standard platinum-etoposide chemotherapy failed to demonstrate clinical benefit across all efficacy endpoints [2].
Table 1: Efficacy Outcomes of this compound Plus Chemotherapy vs Placebo Plus Chemotherapy
| Endpoint | This compound + Chemotherapy | Placebo + Chemotherapy | Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Median PFS | 4.9 months (4.2-5.5) | 5.5 months (4.6-5.6) | 1.242 (0.820-1.881) | 0.8653 |
| Median OS | 9.7 months (7.9-11.1) | 10.3 months (8.7-11.9) | 1.281 (0.776-1.912) | 0.7858 |
| ORR | 60.6% | 74.6% | - | - |
The data revealed notably worse outcomes in the this compound arm compared to placebo across all measured efficacy parameters. The objective response rate was substantially lower in the this compound group (60.6% vs 74.6%), further supporting the lack of clinical benefit from CDK inhibition in this setting [2].
The safety analysis demonstrated an unfavorable risk-benefit profile for this compound in combination with chemotherapy [2].
Table 2: Safety Profile of this compound Plus Chemotherapy vs Placebo Plus Chemotherapy
| Safety Parameter | This compound + Chemotherapy (n=70) | Placebo + Chemotherapy (n=70) |
|---|---|---|
| Any TEAEs | 100% | 100% |
| Serious TEAEs | 57.1% | 38.6% |
| Most Common TEAEs | Nausea, vomiting, fatigue | Nausea, vomiting, fatigue |
| Grade ≥3 Neutropenia | Not reported | Not reported |
| Grade ≥3 Anemia | Not reported | Not reported |
TEAE = Treatment-emergent adverse event
The incidence of serious treatment-emergent adverse events was substantially higher in the this compound group (57.1%) compared to the placebo group (38.6%), despite similar profiles of common adverse events (nausea, vomiting, fatigue) in both arms [2]. This pattern of increased toxicity without compensatory efficacy benefit led to the premature termination of the clinical development program for this compound in ED-SCLC.
This compound mechanism of action and impact on SCLC biology:
The patient journey and assessments in the this compound phase II trial:
The negative results of the this compound phase II trial highlight the challenges of targeting cell cycle regulation in SCLC. Several factors may explain the lack of efficacy:
While this trial yielded negative results, recent advances in ED-SCLC treatment have established new standards:
Despite the negative outcome with this compound, several strategic approaches warrant consideration for future CDK inhibitor development:
The phase II evaluation of this compound in combination with carboplatin/cisplatin and etoposide for first-line treatment of ED-SCLC demonstrated an unfavorable risk-benefit profile, with no improvement in efficacy endpoints and increased toxicity compared to chemotherapy alone. The study was prematurely terminated based on these results, highlighting the continued challenges in developing effective targeted therapies for this aggressive malignancy. Future efforts in SCLC drug development should focus on improved patient selection strategies, novel therapeutic targets such as DLL3 and B7-H3, and optimized combination approaches to meaningfully impact patient outcomes.
The Recommended Phase II Dose (RP2D) is primarily established in Phase I trials, which are designed to find the best balance between safety and efficacy. The process typically involves a dose escalation phase followed by a dose expansion phase [1].
The table below compares these two key phases [1]:
| Trial Phase Aspect | Dose Escalation Phase | Dose Expansion Phase |
|---|---|---|
| Primary Objective | Identify the Maximum Tolerated Dose (MTD) | Confirm safety & assess preliminary efficacy at the selected dose(s) |
| Patient Population | Small, sequential cohorts (e.g., 3-6 patients per dose level) | Larger, more diverse cohorts, sometimes defined by biomarkers |
| Key Outcome | Determine MTD or a biologically effective dose | Establish and refine the final RP2D for future studies |
A 2025 study of Ribociclib combined with Gemcitabine provides a concrete example of this process in action [2] [3]. The trial used a standard "3 + 3" design in its escalation phase, enrolling 19 patients to determine the MTD and RP2D, which was established as Ribociclib 800 mg daily plus Gemcitabine 1000 mg/m² [2]. The expansion phase then enrolled an additional 24 patients to further assess the safety and preliminary efficacy of this recommended dose [2].
At the determined RP2D (Ribociclib 800 mg + Gemcitabine 1000 mg/m²), the combination therapy showed a manageable safety profile. Key findings from the study are summarized below [2]:
| Assessment Category | Findings at RP2D (Ribociclib 800 mg + Gemcitabine 1000 mg/m²) |
|---|---|
| Most Common Grade 3 AEs | Neutropenia, thrombocytopenia, and anemia. |
| Most Severe AE | One patient experienced Grade 4 thrombocytopenia. |
| Efficacy (Best Response) | No partial or complete responses were observed. 68% (15 out of 22) of evaluable patients achieved stable disease. |
Understanding the RP2D is also grounded in the drug's mechanism of action. Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These enzymes play a critical role in promoting cell cycle progression from the G1 phase to the S phase, and their inhibition can halt the proliferation of cancer cells [4].
The following diagram illustrates this key signaling pathway and the mechanism of CDK4/6 inhibitors.
The rationale for combining Ribociclib with Gemcitabine is based on their complementary mechanisms within the cell cycle. Gemcitabine, a nucleoside analog, primarily kills cells during DNA synthesis (S-phase). Preclinical data suggested that administering Gemcitabine before Ribociclib could enhance cytotoxic effects and potentially mitigate severe side effects like myelosuppression [2].
For researchers designing similar trials, here is a summary of the core methodology based on the cited study.
I hope this structured overview, using Ribociclib as a model, provides a clear and useful guide to the RP2D determination process. The methodology, safety considerations, and underlying biology are largely applicable across the class of CDK4/6 inhibitors.
Future research for drugs like Roniciclib will likely focus on identifying predictive biomarkers (such as Rb protein status) to better select patients who are most likely to respond to therapy [2]. Furthermore, as seen in the LEANORA study, understanding the impact of pharmacogenomics (e.g., CYP3A5 metabolizer status) on drug exposure in diverse populations is an emerging area of importance for optimizing dosing strategies [5].
The table below summarizes the key findings from a dedicated drug-drug interaction (DDI) study and a combination therapy trial [1] [2] [3]:
| Interacting Drug | Study Type | Effect on Roniciclib Exposure | Effect of this compound on Other Drug | Clinical Recommendation |
|---|---|---|---|---|
| Itraconazole (Strong CYP3A4 Inhibitor) | Dedicated DDI Study in cancer patients [1] | Not fully quantified in available results; primary objective was to evaluate the effect [1]. | Not assessed | Requires careful monitoring; the study was designed to guide dosing in the presence of strong CYP3A4 inhibitors [1]. |
| Carboplatin or Cisplatin + Etoposide | Phase Ib/II combination therapy in ED-SCLC patients [2] [3] | 30-40% reduction in exposure when co-administered with chemotherapy [2] [3]. | No clinically relevant PK interactions observed on etoposide or platinum agents [2] [3]. | The combination is pharmacokinetically feasible; this compound 5 mg BID (3 days on/4 days off) was established as the Maximum Tolerated Dose (MTD) with this regimen [2] [3]. |
This section details the methodology from the open-label, non-randomized, Phase I study to evaluate the effect of itraconazole on the pharmacokinetics of this compound (BAY 1000394) in patients with advanced solid tumors [1].
The following diagram illustrates the mechanistic pathway of this compound's metabolism and the logical workflow for its clinical DDI assessment, integrating information from its preclinical and clinical profile [4] [1].
Diagram Title: this compound Metabolism and DDI Study Workflow
A critical point for researchers to note is that further clinical development of this compound was terminated. Although the combination with chemotherapy showed promising efficacy and acceptable pharmacokinetics in a phase Ib/II study for extensive-disease small-cell lung cancer (ED-SCLC) [2] [3], an observed safety signal in a related phase II study resulted in the discontinuation of its development program [2] [3]. All data should be considered in this historical context.
The following table summarizes the available pharmacokinetic information for Roniciclib and identifies the specific gap in knowledge regarding food effects.
| Aspect | Status for this compound | Key Details / Data Gaps |
|---|---|---|
| General PK in Humans | Characterized in Phase I studies [1] | Rapid absorption; dose-proportional increase in exposure. |
| High-Fat Meal Effect | Not publicly reported | A food-effect cohort was part of the clinical trial design, but results are not available in the searched literature [1]. |
| Recommended Dosing Schedule | 3 days on/4 days off [1] | Recommended Phase II Dose (RP2D) was 5 mg twice daily for this schedule in solid tumours. |
| Common Adverse Events | Nausea (76.6%), fatigue (65.8%), diarrhoea (63.1%), vomiting (57.7%) [1] | Based on data from the dose-escalation study cohorts. |
The primary Phase I dose-escalation studies for this compound explicitly included an investigation into the effect of food. As noted in the British Journal of Cancer, "As part of the SCLC cohort, the effect of a high-calorie, high-fat meal on this compound PK was investigated" [1]. Unfortunately, the results of this specific sub-study have not been published in the available sources.
The lack of public data for this compound underscores the importance of a standardized method to obtain it. The protocol below, consistent with U.S. Food and Drug Administration (FDA) guidance and demonstrated by studies of other kinase inhibitors like brigatinib and upadacitinib, provides a robust framework for this investigation [2] [3].
1. Objective To assess the effect of a high-fat, high-calorie meal on the rate and extent of absorption of a single oral dose of this compound in healthy adult subjects.
2. Study Design
3. Subject Selection
4. Treatments
5. Pharmacokinetic (PK) Assessments
6. Data Analysis
7. Safety Monitoring
The diagram below outlines the logical sequence of the clinical trial protocol.
Given that specific food-effect data for this compound is not in the public domain, you may need to:
Medullary Thyroid Cancer (MTC) is a neuroendocrine tumor originating from parafollicular C cells, accounting for 3-5% of all thyroid cancers [1]. For patients with progressive disease, treatment options are limited, creating a need for novel therapeutics. Roniciclib is a potent, oral cyclin-dependent kinase (CDK) inhibitor that targets multiple cell-cycle CDKs (CDK1, CDK2, CDK3, CDK4) and transcriptional CDKs (CDK5, CDK7, CDK9) [1]. These notes detail the protocols and key findings from a preclinical investigation of this compound in MTC models, providing a framework for researchers in oncology and drug development.
This protocol assesses the direct cell-killing effects of this compound on MTC cell lines.
This protocol evaluates the efficacy and preliminary safety of this compound in an animal model.
The experimental data from the cited study is summarized in the tables below for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound in MTC Cell Lines (Day 4) [1]
| Cell Line | Median-Effect Dose (Dm) | Cell Growth Inhibition at 25 nmol/L | Cell Growth Inhibition at 100 nmol/L |
|---|---|---|---|
| TT | 9.6 ± 0.3 nmol/L | 73.3% | > 86% |
| DRO81-1 | 16.8 ± 0.2 nmol/L | 75.7% | > 86% |
Table 2: this compound-Induced Apoptosis (100 nmol/L, 24h) [1]
| Cell Line | Caspase-3 Activity (Fold vs. Control) | Cells with Cleaved Caspase-3 (vs. Control) |
|---|---|---|
| TT | Significantly Increased (p=0.01) | 1.5% vs. 0.1% (p<0.001) |
| DRO81-1 | Significantly Increased (p=0.002) | 3.9% vs. 0.2% (p<0.001) |
Table 3: In Vivo Efficacy of this compound in a MTC Xenograft Model [1]
| Treatment Group | Effect on Tumor Growth | Morbidity / Toxicity |
|---|---|---|
| This compound (monotherapy) | Significant growth retardation | No morbidity observed |
| This compound + Sorafenib | More effective than either single agent | No morbidity observed |
This compound exerts its effects by broadly inhibiting cyclin-dependent kinases (CDKs). The diagram below illustrates the proposed mechanism by which this compound induces cell cycle arrest and apoptosis in MTC cells.
The following diagram outlines the overall experimental workflow from in vitro testing to in vivo validation, as described in the protocols.
The combination of roniciclib, a pan-cyclin-dependent kinase (CDK) inhibitor, and sorafenib, a multi-kinase inhibitor, represents a promising therapeutic strategy for advanced thyroid cancers, as demonstrated in preclinical studies. This approach leverages complementary mechanisms of action to simultaneously target tumor cell proliferation and survival pathways, potentially overcoming limitations of single-agent therapies [1] [2].
This compound exerts its antitumor effects through potent inhibition of multiple CDKs, including:
The dual mechanism of sorafenib involves:
Table 1: Key Characteristics of this compound and Sorafenib
| Parameter | This compound | Sorafenib |
|---|---|---|
| Primary Targets | CDK1, CDK2, CDK3, CDK4, CDK5, CDK7, CDK9, Aurora A | VEGFR-1/2/3, PDGFR-β, RAF, KIT, FLT-3, RET |
| Primary Mechanism | Cell cycle arrest, Transcriptional inhibition, Apoptosis induction | Anti-angiogenesis, Tumor proliferation inhibition |
| IC50 Values | ≤25-100 nmol/L for various CDKs [1] [2] | Nanomolar range for primary targets [3] |
| Combination Rationale | Complementary pathways inhibition; enhanced apoptosis; synergy in tumor growth suppression [1] |
Materials:
Protocol:
Materials:
Protocol:
Materials:
Protocol:
Materials:
Protocol:
Materials:
Protocol:
Protocol:
The Chou-Talalay method provides quantitative definition for additive effect (CI=1), synergism (CI<1), and antagonism (CI>1) in drug combinations [1].
Equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
Table 2: Expected Therapeutic Outcomes from Combination Therapy
| Parameter | Single Agent this compound | Single Agent Sorafenib | Combination Therapy |
|---|---|---|---|
| Cell Viability | Dose-dependent reduction (IC₅₀: ~10-75 nmol/L) [1] [2] | Dose-dependent reduction | Enhanced reduction with CI <1 (synergistic) [1] |
| Apoptosis Induction | Moderate increase in caspase-3 activity and sub-G1 population [2] | Variable effects | Significantly enhanced apoptosis |
| Cell Cycle Effects | G2/M phase arrest [1] [2] | G1 phase arrest | Combined cell cycle disruption |
| In Vivo Tumor Growth | Significant inhibition [1] | Moderate inhibition | Superior tumor growth retardation [1] [2] |
| Safety Profile | Acceptable with no morbidity in animal models [1] [2] | Manageable toxicities | Acceptable safety profile in preclinical models [1] |
The following diagrams illustrate the molecular mechanisms targeted by this compound and sorafenib combination therapy:
Preclinical studies demonstrate that this compound and sorafenib combination therapy exhibits superior efficacy compared to single-agent treatment in thyroid cancer models. The combination shows acceptable safety profiles in animal studies with no reported morbidity [1] [2]. The synergistic effects likely result from complementary targeting of cell cycle progression (this compound) and angiogenesis/tumor proliferation (sorafenib).
Key Advantages:
Limitations and Considerations:
Future Research Directions:
The table below summarizes the most common adverse events (AEs) associated with Roniciclib and their clinical management, based on phase I dose-escalation studies [1].
| Adverse Event | Incidence (in Studies) | Management & Dose-Limiting Toxicity (DLT) Criteria |
|---|---|---|
| Nausea | 76.6% | Manage with supportive care (antiemetics). Part of DLT criteria: any Grade 3-5 non-hematological toxicity [1]. |
| Fatigue | 65.8% | Manage with supportive care; consider dose interruption or reduction [1]. |
| Diarrhea | 63.1% | Manage with supportive care (anti-diarrheal agents). Part of DLT criteria: any Grade 3-5 non-hematological toxicity [1]. |
| Vomiting | 57.7% | Manage with supportive care (antiemetics). Part of DLT criteria: Grade 4 vomiting was specifically defined as a DLT [1]. |
| Hematological Toxicities | Not specified in results | DLTs defined as: Febrile neutropenia (ANC <0.5 x 10⁹/L & fever ≥38.5°C); ANC <0.5 x 10⁹/L for ≥7 days; Platelets <25 x 10⁹/L [1]. |
Understanding the trial designs that established the safety profile is crucial for interpreting the data. The 3 days on/4 days off schedule (21-day cycle) was identified as the more tolerable schedule [1].
Preclinical studies provide insights into this compound's mechanism beyond cell cycle inhibition, which may inform research directions.
For researchers aiming to replicate or build upon clinical findings, here is a summary of the core methodology from the phase I trials [1].
The following diagram illustrates the proposed mechanism of this compound and the biological pathways linked to its key adverse events, based on preclinical and clinical data [1] [2].
What is the clinical relevance of this compound's pan-CDK profile compared to selective CDK4/6 inhibitors? While selective CDK4/6 inhibitors are effective in HR+ breast cancer, this compound's broader inhibition of CDK1, 2, 7, and 9 may provide efficacy in a wider range of malignancies, including those with intact or altered Rb pathways. However, this broader activity is also associated with a different and potentially more challenging toxicity profile [1].
Are there any known predictive biomarkers for this compound response? Preclinical data suggests that high expression of Nucleophosmin-1 (NPM1) is associated with worse patient survival in cancers like neuroblastoma and may be a relevant biomarker to investigate in the context of this compound's nucleolar stress mechanism [2].
How does the toxicity profile of a pan-CDK inhibitor like this compound differ from selective CDK4/6 inhibitors? The AE profile differs significantly. This compound's most common AEs are gastrointestinal (nausea, diarrhea, vomiting) and fatigue [1]. In contrast, selective CDK4/6 inhibitors like palbociclib and ribociclib are predominantly associated with hematological toxicities (neutropenia), while abemaciclib has a high incidence of diarrhea [3] [4].
The table below summarizes the common adverse events (AEs) associated with this compound as identified in clinical trials.
| Adverse Event | Frequency in Phase I Studies (%) [1] | Frequency in Phase II SCLC Study (%) [2] | Grade (Typical) | Notes |
|---|---|---|---|---|
| Nausea | 76.6% | Not Specified | Mostly 1-2 | Most common AE; proactive management is crucial. |
| Fatigue | 65.8% | Not Specified | Mostly 1-2 | A frequent cause of reduced dose intensity. |
| Diarrhea | 63.1% | Not Specified | Mostly 1-2 | Commonly observed with pan-CDK inhibitors. |
| Vomiting | 57.7% | Not Specified | Mostly 1-2 | Often occurs concurrently with nausea. |
| Other Notable AEs | Anemia, Thrombocytopenia [1] | Serious AEs more common in this compound arm (57.1% vs 38.6%) [2] | 3-4 | Hematologic AEs require regular monitoring. |
The Phase II study in ED-SCLC was prematurely terminated due to an unfavorable risk-benefit profile. The addition of this compound to chemotherapy did not improve efficacy and resulted in increased toxicity [2].
This compound is a potent, oral pan-cyclin-dependent kinase (CDK) inhibitor. Its mechanism provides context for the observed side effect profile [1] [3]:
The following diagram illustrates how this compound's multi-target inhibition leads to the observed experimental and adverse effects.
The tolerability of this compound is highly schedule-dependent. Here are key experimental details for your research models.
3 days on / 4 days off per 21-day cycle: This schedule demonstrated an acceptable safety profile and was the basis for the Recommended Phase II Dose (RP2D).4 weeks on / 2 weeks off per 42-day cycle: This schedule was terminated early due to limited tolerability.3 days on / 4 days off schedule in solid tumours was 5 mg twice daily [1].Q1: What is the most critical safety finding from late-stage clinical trials on this compound? The most critical finding is from a Phase II study in ED-SCLC, where this compound combined with standard chemotherapy (cisplatin/carboplatin and etoposide) resulted in increased toxicity without improving efficacy (progression-free or overall survival). This led to the study's premature termination and indicates a highly unfavorable risk-benefit profile in this and likely other contexts [2].
Q2: Are the gastrointestinal side effects of this compound manageable in a preclinical model setting?
While the clinical data shows a high frequency of GI events, their impact on animal well-being must be carefully monitored in vivo. The schedule-dependent toxicity (better tolerability with intermittent 3 days on / 4 days off dosing) should be considered when designing treatment protocols for animal studies to allow for recovery [1].
Q3: How does the side effect profile of this pan-CDK inhibitor compare to selective CDK4/6 inhibitors? this compound's pan-CDK inhibition results in a broader side effect profile, including a very high incidence of GI toxicity and fatigue, which is less pronounced with selective CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib). Selective CDK4/6 inhibitors are associated with different dominant toxicities, particularly myelosuppression (neutropenia) [5] [6].
| Parameter | 3 days on/4 days off Schedule (21-day cycle) | 4 weeks on/2 weeks off Schedule (42-day cycle) |
|---|---|---|
| Recommended Phase II Dose (RP2D) | 5 mg, twice daily [1] | Not defined (study terminated due to limited tolerability) [1] |
| Most Common Drug-Related Adverse Events (AEs) | Nausea (76.6%), Fatigue (65.8%), Diarrhea (63.1%), Vomiting (57.7%) [1] | Information limited; schedule was less tolerable [1] |
| Dose-Limiting Toxicities (DLTs) | Defined as: Grade 4 vomiting; Grade 3-5 non-haematological toxicity; febrile neutropenia; neutrophils <0.5 × 10⁹/L for ≥7 days; platelets <25 × 10⁹/L [1] | Same as the other schedule [1] |
Although clinical combination data is scarce, preclinical studies offer insights into potential synergistic partners and their experimental setups.
1. Combination with Sorafenib in Medullary Thyroid Cancer A 2018 study explored roniciclib combined with the multi-kinase inhibitor sorafenib in vitro and in vivo [2].
2. Underlying Mechanism and Broader Context this compound is a pan-cyclin-dependent kinase (CDK) inhibitor, targeting cell-cycle CDKs (1, 2, 4, 6) and transcriptional CDKs (7, 9) [1] [3]. This mechanism, which induces cell cycle arrest and apoptosis, provides a strong rationale for combining it with other anticancer agents, such as DNA-damaging drugs or targeted therapies, to enhance efficacy [3]. The following diagram illustrates this mechanism and the combination concept.
Q1: What is the recommended schedule for in vivo studies using this compound? The "3 days on/4 days off" schedule (21-day cycle) is better supported by evidence. It was the only schedule for which a Recommended Phase II Dose (5 mg BID) could be established and was used in expansion cohorts [1]. The continuous "4 weeks on/2 weeks off" schedule was terminated due to poor tolerability [1].
Q2: What are the critical pharmacokinetic (PK) parameters to consider? The phase I trial found that this compound has dose-proportional exposure and is rapidly absorbed after oral administration [1]. Furthermore, administration with a high-fat meal was specifically investigated in the SCLC expansion cohort and should be controlled for in animal studies to ensure consistent dosing [1].
Q3: Has this compound been tested in pediatric cancer models? Yes, preclinical studies exist. For example, a 2020 study reported that this compound inhibited tumor growth in a neuroblastoma mouse model and down-regulated stemness factors [4]. A 2025 forum also discussed the high relevance of transcriptional CDKs (a target of this compound) as a therapeutic target in pediatric cancers like neuroblastoma [5].
Q4: Are there any other notable combination partners from preclinical research? Beyond sorafenib, one study noted that in small-cell lung cancer (SCLC) xenograft models, this compound demonstrated additive efficacy when combined with cisplatin and etoposide without worsening tolerability [1]. Etoposide is a topoisomerase II inhibitor and a cornerstone of SCLC treatment [6].
The main clinical pharmacokinetic (PK) data for Roniciclib, primarily from a Phase Ib/II study in Extensive-Disease Small-Cell Lung Cancer (ED-SCLC), is summarized below.
| Interaction With | Effect on this compound Exposure | Effect on Co-administered Drug | Clinical Study Details |
|---|---|---|---|
| Cisplatin + Etoposide Chemotherapy [1] [2] | 30-40% reduction in exposure (AUC) when co-administered. [1] [2] | No clinically relevant PK interaction; no significant effect on etoposide or platinum PK. [1] [2] | Phase Ib/II, N=43. This compound at MTD (5 mg BID, 3 days on/4 days off) with platinum-etoposide chemotherapy. [1] [2] |
| Itraconazole (Strong CYP3A4 Inhibitor) [3] | Increase in exposure (AUC and Cmax) was investigated. [3] | Not applicable. | Phase I DDI study, N=14. Designed to evaluate the effect of itraconazole on a single oral dose of this compound. [3] |
The following methodologies from clinical studies can guide your experimental design for assessing this compound's pharmacokinetics and interactions.
The workflow for evaluating this compound drug interactions and its primary metabolic pathway can be visualized as follows:
> Important Note on Clinical Development > Although preclinical and early clinical data showed promising efficacy and acceptable PK profiles [1] [5], further development of this compound was terminated across all clinical trials. This decision was due to an unfavorable benefit-risk balance identified in a separate Phase II study [1] [2]. All information provided here is for research purposes only.
The table below summarizes the key design and results from the pivotal Phase Ib/II study of this compound in ED-SCLC.
| Trial Aspect | Details |
|---|---|
| Study Phase | Phase Ib/II [1] |
| Patient Population | Previously untreated ED-SCLC [1] |
| Treatment Regimen | This compound + Cisplatin/Etoposide or Carboplatin/Etoposide [2] [1] |
| This compound Dosing | 5 mg twice daily, 3 days on/4 days off schedule (Recommended Phase II dose) [1] |
| Primary Efficacy | Overall Response Rate (ORR): 81.4% (35/43); 86.1% (31/36) in 5 mg BID group (all partial responses) [1] |
| Common Adverse Events | Nausea (90.7%), Vomiting (69.8%) [1] |
| Key Outcome | Development terminated due to a safety signal in a related study [1] |
What was the recommended Phase II dose and schedule for this compound in combination with chemotherapy? The maximum tolerated dose (MTD) was 5 mg twice daily on a 3 days on/4 days off schedule, in a 21-day cycle alongside cisplatin/etoposide or carboplatin/etoposide chemotherapy [1].
Why was the development of this compound stopped after showing promising efficacy? The clinical program was discontinued because a safety signal was observed in a related Phase II study. While the specific safety issue was not detailed in the available results, it prompted the termination of all further development of this compound [1].
What is the proposed mechanism of action for this compound? this compound is a pan-cyclin-dependent kinase (CDK) inhibitor. It targets cell-cycle CDKs (CDK1, CDK2, CDK3, CDK4) and transcriptional CDKs (CDK5, CDK7, CDK9) at low nanomolar concentrations, disrupting cell cycle progression and transcription to induce apoptosis [3].
The table below outlines potential issues and solutions based on preclinical and clinical findings.
| Experimental Challenge | Potential Cause & Solution |
|---|
| High toxicity in cell culture/vivo models | Cause: this compound is a potent pan-CDK inhibitor; narrow therapeutic window. Solution: Titrate dose precisely. Preclinical studies found median-effect doses as low as 9.7-16.4 nM in anaplastic thyroid cancer cells [4]. | | Inconsistent anti-tumor effects | Cause: Variable sensitivity across cancer types and genetic backgrounds. Solution: Pre-screen cell lines for relevant targets. Research suggests efficacy depends on factors like tumor type and mutational profile [3]. | | Difficulty achieving sustained target inhibition | Cause: Pharmacokinetic properties of the drug. Solution: Optimize dosing schedule. Phase I data supported twice-daily dosing to maintain sufficient target coverage [3]. |
The following protocols are derived from studies investigating this compound's effects.
1. Protocol for Assessing Cytotoxicity and Apoptosis [4]
2. Protocol for Cell Cycle Analysis [4]
The DOT code below illustrates the mechanism by which this compound induces cell death.
Diagram 1: this compound induces cancer cell death through dual mechanisms: arresting the cell cycle and inhibiting transcription to disrupt cancer stem cells, both leading to apoptosis [5] [4] [3].
Although this compound's development was halted, its research provides valuable insights:
What is the mechanism of action of roniciclib? this compound is an oral, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor [1] [2]. It exhibits low nanomolar activity against a broad range of cell-cycle CDKs (CDK1, 2, 4, 6) and transcriptional CDKs (CDK7, 9), leading to simultaneous inhibition of cell-cycle progression and RNA polymerase II-mediated gene transcription, ultimately inducing cell-cycle arrest and apoptosis [1] [2].
What was the recommended Phase II dose and schedule for this compound in combination therapy? The recommended phase II dose (RP2D) was 5 mg twice daily (BID) on a 3 days on/4 days off schedule, in combination with cisplatin/etoposide or carboplatin/etoposide chemotherapy [1] [3].
Why was the development of this compound in ED-SCLC stopped? A randomized Phase II study concluded that this compound combined with chemotherapy demonstrated an unfavorable risk-benefit profile [4]. The study was prematurely terminated because the addition of this compound failed to improve efficacy and resulted in a higher incidence of serious adverse events compared to chemotherapy alone [4] [3].
Were there any pharmacokinetic interactions between this compound and chemotherapy? Co-administration of this compound with carboplatin/etoposide or cisplatin/etoposide led to a 30-40% reduction in this compound exposure [3]. However, this compound administration had no clinically relevant effect on the pharmacokinetics of etoposide or platinum agents [3].
The following table summarizes the key efficacy outcomes from the Phase II study comparing this compound plus chemotherapy versus placebo plus chemotherapy [4].
| Efficacy Endpoint | This compound + Chemotherapy (n=70) | Placebo + Chemotherapy (n=70) | Hazard Ratio (HR) & p-value |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 4.9 months | 5.5 months | HR = 1.242, p = 0.8653 |
| Median Overall Survival (OS) | 9.7 months | 10.3 months | HR = 1.281, p = 0.7858 |
| Objective Response Rate (ORR) | 60.6% | 74.6% | Not provided |
The table below outlines the common and serious adverse events (AEs) associated with this compound in combination with chemotherapy [4] [1].
| Safety Parameter | This compound + Chemotherapy | Placebo + Chemotherapy |
|---|---|---|
| Most Common Treatment-Emergent AEs | Nausea, Vomiting, Fatigue, Diarrhea | Nausea, Vomiting, Fatigue |
| Incidence of Serious AEs | 57.1% | 38.6% |
1. In Vitro Kinase Assay Protocol
2. Cell Proliferation Assay Protocol
The following diagram illustrates the workflow for the key in vitro and in vivo experiments used in the preclinical development of this compound.
The diagram below visualizes the primary molecular targets of this compound and their functional consequences in the cancer cell.
Synthetic routes for CDK inhibitors like Ribociclib share common strategic coupling and cyclization steps that are highly relevant for Roniciclib derivative work.
Sonogashira Coupling & Cyclization: A key intermediate for Ribociclib was prepared using a Sonogashira cross-coupling between a halogenated pyrimidine and ethyl propiolate, followed by a copper-catalyzed intramolecular cyclization to form the pyrrolopyrimidine core [1]. This method optimized coupling conditions, used a more accessible side chain, and achieved the core structure in fewer steps with high yield [1].
Alternative Cyclization & Halogenation: Another patent details a synthesis starting with condensation and cyclization of malononitrile derivatives to form an aminopyridine core, followed by halogenation and substitution with a piperazine derivative [2]. This highlights the importance of sequential heterocycle formation and functional group interconversion.
The workflow below illustrates a generalized pathway for constructing such complex heterocyclic systems.
Understanding how structural features influence activity and selectivity is crucial for designing new derivatives. General SAR patterns for CDK inhibitors have been successfully modeled using machine learning.
Machine Learning for SAR: A study on 8,592 CDK inhibitors used Supervised Kohonen Networks (SKN) and Counter Propagation Artificial Neural Networks (CPANN) to model activity and selectivity for CDK1, CDK2, CDK4, CDK5, and CDK9 [3]. These models achieved high prediction accuracy (0.75-0.94 for external test sets) and identified key molecular descriptors including hydrophilicity, total polar surface area (TPSA), and the Moriguchi octanol-water partition coefficient (mLogP) [3].
Structural Features for Selectivity: Analysis of CDK-inhibitor co-crystal structures reveals that selectivity can be achieved by exploiting unique active site sequences and conformational flexibility [4]. Key interactions include:
Here are solutions to frequently encountered issues in CDK inhibitor synthesis, drawn from general experimental knowledge and the analyzed patents.
| Challenge | Possible Cause | Solution |
|---|---|---|
| Low Coupling Yield | Inefficient catalyst system | Optimize catalyst (e.g., Pd/(PPh3)2Cl2, CuI) and base (e.g., DABCO, Et3N); ensure an oxygen-free environment [1]. |
| Impure Final Product | Incomplete removal of metal catalysts or byproducts | Use scavengers or purification techniques like column chromatography, recrystallization, or trituration [2]. |
| Unwanted Isomers/Regioisomers | Lack of reaction selectivity | Control temperature, solvent, and catalyst to favor the desired pathway; use protecting groups if necessary [1]. |
| Poor Aqueous Solubility | High LogP, large aromatic systems | Introduce ionizable groups (e.g., amines) or polar fragments (e.g., pyridine, morpholine) to improve TPSA and solubility [3]. |
This procedure is adapted from a novel synthesis method for a Ribociclib intermediate [1].
Sonogashira Coupling: - Charge a three-necked flask with the halogenated pyrimidine (e.g., 5-bromo-2-chloro-4-(cyclopentylamino)pyrimidine, 100 mmol), ethyl propiolate (200 mmol), DABCO (20 mmol), and anhydrous acetonitrile. - Purge the system with nitrogen via three vacuum/nitrogen refill cycles. - Add catalysts cuprous iodide (10 mmol) and dichlorobis(triphenylphosphine)palladium(II) (1 mmol) under nitrogen protection. - Heat the reaction mixture to 55-60°C for 6-8 hours with stirring. - Work-up: Concentrate the mixture under reduced pressure, add water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the residue (compound 3a) via column chromatography.
Copper-Catalyzed Cyclization: - Charge the coupling product (3a, 100 mmol) and DMF into a flask. - Purge with nitrogen. - Add cuprous chloride (10 mmol) and DBU (20 mmol). - Heat to 85-90°C and monitor the reaction until completion. - Work-up: Quench with water, extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify the final cyclized product (compound 4a) via column chromatography.
Since direct data on this compound is scarce, I suggest these approaches to find the specialized information your team needs:
The R5 position of the aminopyridine core in Roniciclib and its derivatives is a critical modification site. Introducing larger, more polarizable halogen atoms at this position significantly increases the drug's residence time (τ) on the CDK2 target, which is a key parameter for prolonged therapeutic efficacy and improved dosing regimens [1] [2].
The table below summarizes the experimental data for different R5 substituents, showing a clear trend of increasing residence time with halogen size [2]:
| R5 Substituent | Experimental Residence Time (τ) on CDK2 (min) |
|---|---|
| Hydrogen (H) | 0.10 |
| Fluoro (F) | 1.35 |
| Chloro (Cl) | 6.62 |
| Bromo (Br) | 19.82 |
| Trifluoromethyl (CF3) | 258.65 |
Larger halogens like Br and CF3 extend residence time through multiple mechanisms [1] [2]:
According to molecular dynamics simulations, inhibitors dissociate from the CDK2 binding site through two principal routes [1]:
The relative residence times of this compound derivatives were quantified using a protocol combining Classical Molecular Dynamics (cMD) and Well-Tempered Metadynamics (WT-MetaD) simulations [1] [2].
Experimental residence times were determined using Surface Plasmon Resonance (SPR) spectroscopy [2].
The decision to discontinue Roniciclib was based on results from late-stage clinical trials which revealed two core problems:
The table below summarizes the quantitative evidence from clinical trials that led to this decision:
| Trial Phase | Key Efficacy Findings | Key Safety Findings | Conclusion/Outcome |
|---|
| Phase 1 (Monotherapy) [1] | • Disease Control Rate (DCR): 17.4% in SCLC (n=33) • Overall Response Rate (ORR): 1.0% (1 partial response across 47 patients) | • Very high frequency of adverse events (AEs):
This compound (BAY 1000394) is an oral pan-cyclin-dependent kinase (CDK) inhibitor. Its mechanism of action and preclinical data provided a strong rationale for its investigation in Small Cell Lung Cancer (SCLC).
The following diagram illustrates the mechanistic rationale behind this compound's development for SCLC:
The case of this compound offers critical insights for researchers in oncology drug development:
For scientists troubleshooting similar projects, consider these methodological approaches and lessons learned from the this compound development program:
The table below summarizes the key pharmacological and experimental data for Palbociclib, synthesized from the search results.
| Parameter | Profile for Palbociclib |
|---|---|
| Primary Target & Mechanism | Selective inhibitor of CDK4 and CDK6. Prevents G1 to S phase cell cycle progression by inhibiting Rb protein phosphorylation [1] [2]. |
| IC₅₀ (Cell-Free Assay) | CDK4: 11 nM CDK6: 15 nM [2] | | Experimental Evidence | PALOMA-1 Trial (Phase I/II): PFS of 20.2 months vs. 10.2 months with letrozole alone in HR+/HER2- advanced breast cancer [3]. PALOMA-3 Trial (Phase III): PFS of 9.5 months vs. 4.6 months with fulvestrant alone in endocrine-resistant disease [2] [3]. | | Key Protocol (Clinical Trials) | Dosing: 125 mg orally once daily for 21 days, followed by 7 days off [4] [2]. Combination Therapy: Combined with endocrine agents (e.g., Letrozole, Fulvestrant) [5] [3]. Endpoint Measurement: Progression-Free Survival (PFS) and Overall Survival (OS) assessed via RECIST criteria [4] [5]. | | Oral Bioavailability | ~46% [2] | | Metabolism | Primarily via CYP3A4 and SULT2A1 [2] |
The following diagram illustrates the mechanism by which Palbociclib induces cell cycle arrest.
The table below summarizes the key characteristics of these three cyclin-dependent kinase (CDK) inhibitors based on the search results.
| Feature | Flavopiridol (Alvocidib) | Dinaciclib (SCH-727965) | Roniciclib |
|---|---|---|---|
| Primary CDK Targets | CDK1, CDK2, CDK4, CDK6, CDK7, CDK9 [1] [2] | CDK1, CDK2, CDK5, CDK9 [3] [2] [4] | CDK1, CDK2, CDK4, CDK7, CDK9 [2] |
| Class/Type | Pan-CDK inhibitor (Type I ATP-competitive) [2] | Pan-CDK inhibitor (Type I ATP-competitive) [2] | Information not available in search results |
| Status | Orphan drug status for Acute Myeloid Leukemia (AML) [2] | Orphan drug status for Chronic Lymphocytic Leukemia (CLL); Phase III trials conducted [1] [2] [4] | Investigational (Status inferred from limited data) [2] |
| Key Strengths | Pioneering drug in the class; proven efficacy in hematologic malignancies [1] [2] | Greater potency and selectivity than Flavopiridol; superior therapeutic index in pre-clinical models [1] [5] | Potent enzymatic inhibition profile (low IC50 values) [2] |
| Key Limitations | Narrow therapeutic window; significant toxicity (e.g., acute tumor lysis syndrome); relatively non-selective [1] | Hematologic, gastrointestinal toxicities, and transaminitis in clinical trials [3] [6] [5] | Information not available in search results |
| IC50 Values (nM) [2] | CDK1/CycB: 30 CDK2/CycA: 100 CDK2/CycE: 100 CDK4/CycD: 20-40 CDK9/CycT1: 20 | CDK1/CycB: 3 CDK2/CycA: 1 CDK2/CycE: 1 CDK5/p25: 1 CDK9/CycT1: 4 | CDK1/CycB: 7 CDK9/CycT1: 5 CDK2/CycE: 9 CDK4/CycD: 11 CDK7/CycH: 25 |
Flavopiridol, Dinaciclib, and this compound are all ATP-competitive inhibitors that primarily target the catalytic site of CDKs, but their specific targets and downstream effects differ [1] [2].
Diagram Summary: This diagram illustrates the primary signaling pathways targeted by pan-CDK inhibitors like Flavopiridol, Dinaciclib, and this compound. They inhibit both cell cycle and transcriptional CDKs, leading to cell cycle arrest and apoptosis.
Supporting data for these comparisons often comes from well-established experimental protocols.
Diagram Summary: This workflow outlines the key stages of experimental protocols used in the development of CDK inhibitors, from initial in vitro profiling to clinical trial evaluation.
The data indicates a clear trajectory in the development of pan-CDK inhibitors. Flavopiridol, as the first-in-class agent, validated CDKs as a therapeutic target but revealed significant challenges with toxicity and a narrow therapeutic window [1]. Dinaciclib was developed as a more potent and selective successor, showing a superior therapeutic index in pre-clinical models [1] [5]. The limited data on this compound suggests a potent, broad-spectrum inhibitor, but its clinical profile remains less defined.
For your comparison guide, it is crucial to note:
| Study Drug | Cancer Type | Study Phase | Dosing Schedule | Recommended Phase II Dose (RP2D) | Disease Control Rate (DCR) | Source |
|---|---|---|---|---|---|---|
| Roniciclib (monotherapy) | Advanced Malignancies (Ovarian Cancer Cohort) | Phase I | 3 days on/4 days off | 5 mg twice daily | 40.9% (n=25) | [1] [2] |
The data in the table above comes from one of two parallel first-in-human Phase I studies. Below are the key methodological details for the trial that established the efficacy of this compound in ovarian cancer [1] [2].
This compound is a pan-cyclin-dependent kinase (CDK) inhibitor. The following diagram illustrates its broad mechanism of action, which underlies its therapeutic effect.
This compound exerts its effects by simultaneously inhibiting a broad spectrum of CDKs [3] [4]:
While no CDK inhibitors are yet approved specifically for ovarian cancer, other agents have been investigated. The table below contextualizes this compound's performance against another CDK inhibitor, ribociclib. Note that direct cross-trial comparisons should be made with caution due to differences in trial design and patient populations.
| Study Drug | CDK Target | Therapy Regimen | Clinical Setting | Key Efficacy Outcomes |
|---|---|---|---|---|
| This compound | Pan-CDK (1, 2, 4, 6, 7, 9) | Monotherapy | Advanced malignancies (ovarian cohort) | DCR: 40.9% (Phase I) [1] |
| Ribociclib | CDK4/6 | Combination with carboplatin/paclitaxel | Recurrent platinum-sensitive ovarian cancer | Overall Response Rate: 79.3%; Median PFS: 11.4 months (Phase I) [5] |
The different mechanisms and regimens highlight a key strategic choice:
| Trial Identifier | NCT02161419 [1] |
|---|---|
| Patient Population | Previously untreated Extensive-Disease SCLC [1] |
| Intervention | This compound + Cisplatin/Carboplatin and Etoposide [1] |
| Control | Placebo + Cisplatin/Carboplatin and Etoposide [1] |
| Median OS (Months) | 9.7 months (95% CI: 7.9-11.1) [1] |
| Control Group OS | 10.3 months (95% CI: 8.7-11.9) [1] |
| Hazard Ratio (HR) for OS | 1.281 (95% CI: 0.776-1.912) [1] |
| P-value for OS | 0.7858 [1] |
| Trial Conclusion | Prematurely terminated; "unfavorable risk-benefit profile" [1] |
For a clear understanding of the data context, here are the key methodological details from the Phase II study [1]:
The investigation of this compound, a pan-cyclin-dependent kinase (CDK) inhibitor, was based on the fundamental role of CDKs in driving the cell cycle. SCLC is characterized by rapid, uncontrolled cellular proliferation. The hypothesis was that by inhibiting multiple CDKs, this compound could disrupt the cell cycle and induce cell cycle arrest, thereby slowing tumor growth and enhancing the effect of cytotoxic chemotherapy [1].
The diagram below illustrates this proposed mechanism of action.
The trial data indicate that adding this compound to standard chemotherapy did not improve survival for ED-SCLC patients and was associated with a higher rate of serious adverse events (57.1% vs. 38.6% in the control group) [1]. This led to the termination of its development for SCLC.
The search results indicate the treatment landscape for ED-SCLC continues to evolve with new approaches being investigated, such as the bispecific T-cell engager tarlatamab and the ATR kinase inhibitor ceralasertib, which have shown promising efficacy in early-phase trials [2].
The table below consolidates the primary efficacy and safety data for roniciclib from two clinical studies in patients with Extensive-Disease Small-Cell Lung Cancer (ED-SCLC).
| Trial Phase / Details | Treatment Groups | Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) | Common Treatment-Emergent Adverse Events (TEAEs) |
|---|
| Phase II [1] (Randomized, double-blind) | this compound + Chemotherapy (Cisplatin/Carboplatin + Etoposide) (n=70) | 4.9 months (95% CI: 4.2-5.5) | 9.7 months (95% CI: 7.9-11.1) | 60.6% | Nausea, vomiting, fatigue. Serious TEAEs: 57.1% [1] | | | Placebo + Chemotherapy (n=70) | 5.5 months (95% CI: 4.6-5.6) | 10.3 months (95% CI: 8.7-11.9) | 74.6% | Serious TEAEs: 38.6% [1] | | Hazard Ratio (HR) | | HR=1.242 (95% CI: 0.820-1.881) | HR=1.281 (95% CI: 0.776-1.912) | | | | Phase Ib/II [2] (Open-label, non-randomized) | this compound (5 mg BID) + Chemotherapy (n=36, pooled) | (Not reported for PFS) | (Not reported for OS) | 86.1% (All Partial Responses) | Nausea (90.7%), vomiting (69.8%) [2] |
Here are the methodologies for the key clinical trials that generated the data above.
This compound is a pan-cyclin-dependent kinase (CDK) inhibitor. The following diagram illustrates its primary mechanism of action and the signaling pathways it affects.
This compound's primary mechanism involves dual inhibition of cell cycle and transcriptional CDKs:
The table below synthesizes key pharmacological and clinical differences between the three widely used CDK4/6 inhibitors, highlighting their distinct characteristics despite a shared primary mechanism [1] [2].
| Feature | Palbociclib | Ribociclib | Abemaciclib |
|---|---|---|---|
| Primary Molecular Scaffold | Pyrido[2,3-d]pyrimidin-7-one [2] | Pyrido[2,3-d]pyrimidin-7-one [2] | 2-Anilino-2,4-pyrimidine-[5-benzimidazole] [2] |
| CDK4/6 Inhibition (IC50) | CDK4/Cyclin D1: 11 nM; CDK6/Cyclin D2: 15 nM [1] | CDK4/Cyclin D1: 10 nM; CDK6/Cyclin D3: 39 nM [1] | CDK4/Cyclin D1: 2 nM; CDK6/Cyclin D1: 9.9 nM [1] |
| Key Off-Target Kinase Activity | Highly specific for CDK4/6 [1] [2] | Highly specific for CDK4/6 [1] [2] | Also inhibits CDK9, CDK2, CDK5 [1] [2] |
| Dosing Schedule | 21 days on, 7 days off [1] | 21 days on, 7 days off [1] | Continuous twice-daily dosing [1] |
| Common Adverse Events | Grade 3-4 Neutropenia [1] [3] | Grade 3-4 Neutropenia [1] [3] | Grade 3-4 Diarrhea; lower rate of neutropenia [1] [3] |
To understand the data in the table, it's helpful to know the standard experimental methods used to generate it. The following are key protocols cited in the literature [1] [4]:
The following diagram illustrates the core mechanism of action of CDK4/6 inhibitors, which is to induce cell cycle arrest in the G1 phase.
The table below summarizes the key comparative data for the inhibitors, with a particular focus on their residence time (τ) on CDK2, a crucial parameter for assessing functional efficacy [1].
| Compound Name | Core Scaffold | R5 Substituent | Experimental Residence Time (τ) on CDK2 (minutes) | Relative Computational Residence Time (nanosecond timescale) |
|---|---|---|---|---|
| Roniciclib (BAY 1000394) [1] | Aminopyrimidine with sulfoximine | Trifluoromethyl (CF3) | 124.61 [1] | Long [1] |
| ZK304709 [1] | Aminopyrimidine | Bromine (Br) | 1.81 [1] | Information Missing |
| D2 [1] | 5-(trifluoromethyl)-2-aminopyrimidine | Trifluoromethyl (CF3) | 58.41 [1] | Information Missing |
| D4 [1] | 5-(trifluoromethyl)-2-aminopyrimidine | Trifluoromethyl (CF3) | 186.31 [1] | Information Missing |
| D6 [1] | Sulfonamide analog | Hydrogen (H) | 0.10 [1] | Short [1] |
| D7 [1] | Sulfonamide analog | Fluorine (F) | 1.35 [1] | Information Missing |
| D8 [1] | Sulfonamide analog | Chlorine (Cl) | 6.62 [1] | Information Missing |
| D9 [1] | Sulfonamide analog | Bromine (Br) | 19.82 [1] | Information Missing |
| D10 [1] | Sulfonamide analog | Trifluoromethyl (CF3) | 258.65 [1] | Long [1] |
The comparative data comes from a specific study that employed a combination of experimental and computational methods [1].
This compound and ZK304709 are type I pan-CDK inhibitors, meaning they target the active conformation of CDKs [1]. The following diagram illustrates the key binding site and the structural rationale for the differing residence times of these inhibitors.
The data indicates that This compound is a optimized derivative of ZK304709 with a significantly prolonged residence time on CDK2, which is directly related to its therapeutic potential and dosing regimen [1]. The strategic modification at the R5 position was key to this improvement.
It is important to note that this analysis is based on pre-clinical data. While this compound has been evaluated in clinical trials [1], detailed comparative efficacy results in humans were not available in the search results. Future research directions include:
The table below summarizes the core characteristics of Roniciclib compared to the selective CDK4/6 inhibitors.
| Feature | This compound (Pan-CDK Inhibitor) | Selective CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib) |
|---|---|---|
| Primary Targets | CDK1, CDK2, CDK3, CDK4, CDK7, CDK9 [1] | Primarily CDK4 and CDK6 [2] [3] [4] |
| Main Mechanism | Broad cell cycle arrest (G1/S & G2/M) & transcriptional shutdown [1] | Selective G1/S phase arrest via RB phosphorylation inhibition [3] [4] |
| Key Indications | Preclinical studies in Nasopharyngeal Carcinoma (NPC); Phase I trials in SCLC, NSCLC, ovarian cancer [1] | Approved for HR+/HER2- advanced or metastatic breast cancer [5] [4] |
| Reported Efficacy | Synergy with DNA-damaging agents (e.g., Cisplatin) in preclinical models [1] | Significant PFS and OS improvement in combination with Endocrine Therapy [6] [5] |
| Common Toxicities | (From early-phase trials) Dose-limiting toxicities reported [1] | Manageable; Neutropenia (Palbociclib/Ribociclib), Diarrhea (Abemaciclib) [2] |
Here are the methodologies from key preclinical studies that demonstrate the activity of these inhibitors.
A 2018 study provided the rationale for combining this compound with cisplatin [1].
The efficacy of CDK4/6 inhibitors is well-established in numerous clinical trials. The following data reflects real-world usage patterns from a 2025 retrospective study [7].
The diagrams below illustrate the distinct pathways targeted by pan-CDK and selective CDK4/6 inhibitors.
This diagram compares the targeted G1/S arrest by selective CDK4/6 inhibitors versus the broad cell cycle and transcription disruption by pan-CDK inhibitors like this compound.
| Trial Phase | Patient Population | Recommended Phase 2 Dose (RP2D) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Adverse Events (AEs) |
|---|---|---|---|---|---|
| Phase 1 (Dose Escalation & Expansion) [1] | Advanced solid tumours (incl. 33 SCLC patients in expansion cohort) | 5 mg twice daily (3 days on/4 days off schedule) | 1.0% (1 partial response in 97 patients) [1] | SCLC cohort: 17.4% (n=33) [1] | Nausea (76.6%), fatigue (65.8%), diarrhoea (63.1%), vomiting (57.7%) [1] |
| Phase 1/2 (Combination Therapy) [2] | Extensive-stage SCLC (with chemotherapy) | Not specified | Information not available in search results | Information not available in search results | Serious treatment-emergent AEs more common with this compound + chemo (57.1%) vs. placebo + chemo (38.6%) [2] |
The experimental data comes from early-stage trials designed primarily to determine safety and a recommended dose.
The following methodology details are based on the first-in-human Phase I dose-escalation studies [1].
The diagram below illustrates the workflow of the Phase I clinical trial for this compound.
The clinical data indicates that this compound's development was likely halted due to a combination of factors.
| Outcome Measure | Roniciclib + Chemotherapy | Placebo + Chemotherapy | Result |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 4.9 months [1] | 5.5 months [1] | Negative (HR = 1.242) [1] |
| Median Overall Survival (OS) | 9.7 months [1] | 10.3 months [1] | Negative (HR = 1.281) [1] |
| Objective Response Rate (ORR) | 60.6% [1] | 74.6% [1] | Negative |
| Serious Treatment-Emergent Adverse Events | 57.1% [2] [1] | 38.6% [2] [1] | Higher with this compound |
To understand these results, it is helpful to review the design of the clinical trial.
The study concluded that the addition of this compound to standard chemotherapy provided no clinical benefit and increased toxicity.
This compound's lack of success, despite a sound theoretical basis, highlights the clinical challenges of pan-CDK inhibition.
The following diagram illustrates the biological rationale and clinical outcome of this compound's mechanism of action.
The phase II trial for this compound demonstrates that its pan-CDK inhibitory profile led to an unacceptable toxicity burden without providing a concomitant anticancer benefit, resulting in clinical failure.